

Comparative study of DYRK1A inhibitors based on indolo[3,2-c]quinolines

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Compound of Interest

Compound Name: 6-Fluoroquinolin-5-amine

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Comparative Analysis of Indolo[3,2-c]quinoline-Based DYRK1A Inhibitors

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Validation of a Novel Class of DYRK1A Inhibitors.

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for neurodegenerative diseases, such as Down syndrome and Alzheimer's disease. The 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a promising starting point for the development of potent and selective DYRK1A inhibitors. This guide provides a detailed comparative analysis of a series of these inhibitors, presenting key performance data, experimental methodologies, and visual representations of their biological context and evaluation.

Performance Data of Indolo[3,2-c]quinoline Derivatives

The inhibitory activity of a series of 10-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids was evaluated against a panel of CMGC kinases, including DYRK and CLK isoforms. The half-maximal inhibitory concentration (IC₅₀) values are summarized below, providing insights into the potency and selectivity of each compound.

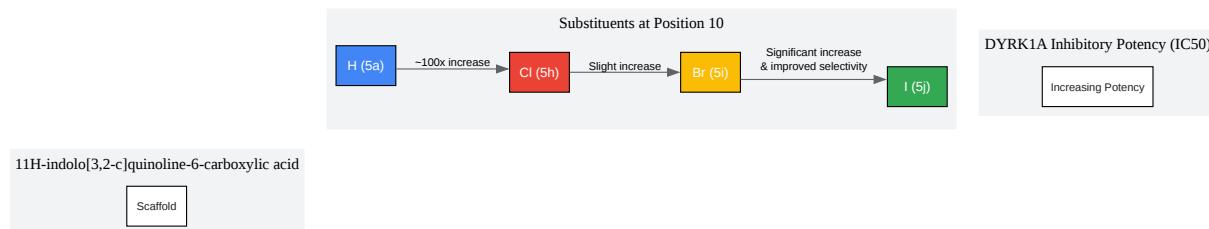
Table 1: In Vitro Kinase Inhibition Profile of 10-Substituted 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids

Compound	Substitution at Position 10	DYRK1A IC ₅₀ (μM)	DYRK1B IC ₅₀ (μM)	DYRK2 IC ₅₀ (μM)	CLK1 IC ₅₀ (μM)	CLK2 IC ₅₀ (μM)	CLK4 IC ₅₀ (μM)	CDK9/cyclin T IC ₅₀ (μM)
		DYRK1A IC ₅₀ (μM)	DYRK1B IC ₅₀ (μM)	DYRK2 IC ₅₀ (μM)	CLK1 IC ₅₀ (μM)	CLK2 IC ₅₀ (μM)	CLK4 IC ₅₀ (μM)	CDK9/cyclin T IC ₅₀ (μM)
5a	H	2.6	>10	>10	>10	>10	>10	>10
5h	Cl	0.031	0.53	0.16	0.054	0.94	0.12	0.16
5i	Br	0.015	0.16	0.041	0.026	0.65	0.065	0.076
5j	I	0.006	0.8	1.1	0.8	>10	1.2	1.2
5l	F	0.3	>10	2.5	0.3	>10	0.8	2.5
5k	OMe	0.04	0.3	0.07	0.06	0.4	0.08	0.04

Data sourced from Becker et al., J. Med. Chem. 2015, 58, 7, 3131–3143. [\[1\]](#) [\[2\]](#) [\[3\]](#)

Structure-Activity Relationship (SAR)

The development of potent and selective DYRK1A inhibitors from the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold was guided by a systematic evaluation of substitutions at the 10-position. The initial screening hit, compound 5a (unsubstituted at position 10), displayed moderate and selective DYRK1A inhibition.[\[1\]](#) Introduction of a chloro-substituent at the 10-position (5h) increased the inhibitory potency by two orders of magnitude.[\[1\]](#) Further exploration of halogen substitutions revealed that replacing chlorine with bromine (5i) slightly improved DYRK1A inhibition but decreased selectivity against DYRK2.[\[3\]](#) Ultimately, the introduction of an iodo-substituent (5j) led to a highly potent inhibitor with an IC₅₀ of 6 nM and significantly improved selectivity against other tested kinases.[\[3\]](#) The selectivity of 5j for DYRK1A over the closely related DYRK1B is particularly noteworthy.[\[3\]](#)

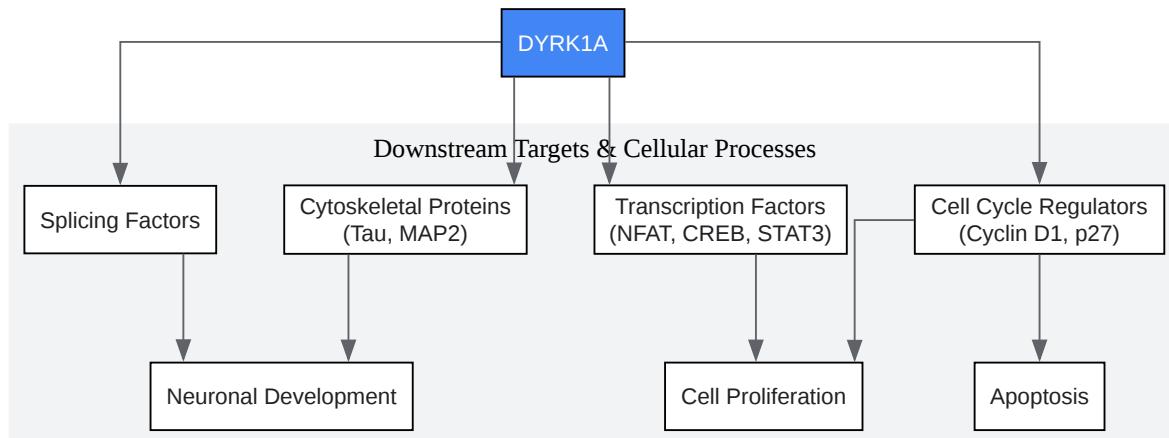


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Structure-Activity Relationship of 10-Substituted Indoloquinolines.

DYRK1A Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating a wide range of downstream targets. Its dysregulation is implicated in several pathologies. The following diagram provides a simplified overview of the DYRK1A signaling pathway.



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Simplified DYRK1A Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DYRK1A by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

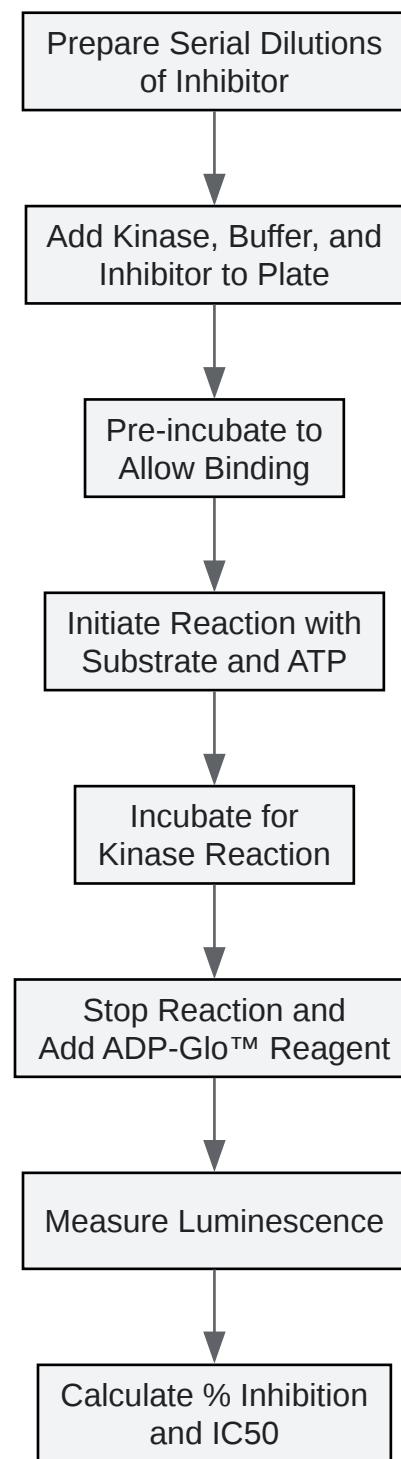
Materials:

- Recombinant human DYRK1A enzyme
- DYRKtide substrate peptide
- ATP
- Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)

- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- Add the recombinant DYRK1A enzyme to each well of a microplate.
- Add the diluted test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP. The ATP concentration is typically kept at or near the K_m value for the kinase to ensure accurate IC50 determination.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. All data points for constructing dose-response curves should be recorded in triplicate.[\[1\]](#)



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Workflow for an In Vitro Kinase Inhibition Assay.

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